Cas no 2171867-66-4 (tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate)

Tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate is a specialized fluorosulfonylated carbamate compound with applications in organic synthesis and pharmaceutical research. Its key structural features include a fluorosulfonyl group, which enhances reactivity in nucleophilic substitution and cross-coupling reactions, and a tert-butyl carbamate moiety that provides stability and selective deprotection options. The 2-methylphenyl substituent contributes to steric and electronic modulation, making it useful for constructing complex molecular architectures. This compound is particularly valuable in peptide modification and as an intermediate in the development of bioactive molecules. Its well-defined reactivity profile and synthetic versatility make it a practical choice for researchers seeking precise functionalization in advanced chemical synthesis.
tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate structure
2171867-66-4 structure
Product name:tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate
CAS No:2171867-66-4
MF:C14H20FNO4S
MW:317.376306533813
CID:6212418
PubChem ID:165869401

tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate
    • 2171867-66-4
    • EN300-1577480
    • tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
    • Inchi: 1S/C14H20FNO4S/c1-10-7-5-6-8-11(10)12(9-21(15,18)19)16-13(17)20-14(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,17)
    • InChI Key: GEHDJEDKVQBCMD-UHFFFAOYSA-N
    • SMILES: S(CC(C1C=CC=CC=1C)NC(=O)OC(C)(C)C)(=O)(=O)F

Computed Properties

  • Exact Mass: 317.10970745g/mol
  • Monoisotopic Mass: 317.10970745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.8Ų
  • XLogP3: 2.7

tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1577480-0.05g
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
0.05g
$1927.0 2023-05-26
Enamine
EN300-1577480-0.5g
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
0.5g
$2202.0 2023-05-26
Enamine
EN300-1577480-2500mg
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
2500mg
$4495.0 2023-09-24
Enamine
EN300-1577480-1000mg
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
1000mg
$2294.0 2023-09-24
Enamine
EN300-1577480-10000mg
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
10000mg
$9859.0 2023-09-24
Enamine
EN300-1577480-2.5g
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
2.5g
$4495.0 2023-05-26
Enamine
EN300-1577480-10.0g
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
10g
$9859.0 2023-05-26
Enamine
EN300-1577480-1.0g
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
1g
$2294.0 2023-05-26
Enamine
EN300-1577480-0.25g
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
0.25g
$2110.0 2023-05-26
Enamine
EN300-1577480-500mg
tert-butyl N-[2-(fluorosulfonyl)-1-(2-methylphenyl)ethyl]carbamate
2171867-66-4
500mg
$2202.0 2023-09-24

Additional information on tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate

Introduction to Compound with CAS No. 2171867-66-4 and Product Name: tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate

The compound with the CAS number 2171867-66-4 and the product name tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound includes a fluorosulfonyl group, which is known for its ability to enhance the metabolic stability and binding affinity of pharmaceutical agents. The presence of a tert-butyl group further contributes to the compound's overall stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated compounds in the development of novel therapeutic agents. The fluorosulfonyl moiety, in particular, has been extensively studied for its role in modulating the pharmacokinetic properties of drugs. Studies have shown that the introduction of fluorine atoms into molecular structures can lead to improved bioavailability, reduced metabolic degradation, and enhanced binding to biological targets. This has made fluorinated compounds increasingly popular in the design of next-generation pharmaceuticals.

The tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate compound is particularly noteworthy due to its dual functionality. The carbamate group provides a site for further chemical modification, allowing for the synthesis of more complex derivatives with tailored pharmacological properties. This flexibility makes it an attractive candidate for use in library synthesis programs aimed at identifying novel drug candidates.

In addition to its synthetic utility, this compound has shown promise in preclinical studies as a potential lead for the development of new therapeutic agents. Research has indicated that derivatives of this compound may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways. The fluorosulfonyl group, in particular, has been found to enhance binding interactions with these targets, potentially leading to more effective drug candidates.

The synthesis of tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the introduction of the fluorosulfonyl group followed by carbamate formation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high selectivity and efficiency in these transformations. These methods are critical for producing pharmaceutical intermediates that meet stringent quality standards.

One of the most compelling aspects of this compound is its potential for further derivatization. By modifying various functional groups within its structure, chemists can explore a wide range of pharmacological profiles. For instance, replacing the fluorosulfonyl group with other electron-withdrawing or electron-donating substituents can alter the compound's reactivity and biological activity. This adaptability makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutics.

The use of computational modeling and high-throughput screening techniques has further enhanced the understanding of this compound's properties. These methods allow researchers to predict how different structural modifications will affect the compound's behavior, enabling more targeted and efficient drug discovery efforts. By integrating experimental data with computational insights, scientists can accelerate the development process and reduce the time required to bring new drugs to market.

Future research directions for tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate include exploring its potential as a scaffold for antiviral and anticancer agents. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against key enzymes involved in viral replication and tumor growth. These findings underscore the importance of fluorinated carbamates as versatile building blocks in pharmaceutical research.

The industrial significance of this compound cannot be overstated. Its unique combination of structural features makes it a valuable asset for pharmaceutical companies seeking to develop innovative treatments for various diseases. As research continues to uncover new applications for fluorinated compounds, compounds like tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate are likely to play an increasingly important role in drug development pipelines.

In conclusion, tert-butyl N-2-(fluorosulfonyl)-1-(2-methylphenyl)ethylcarbamate, with its CAS number 2171867-66-4, represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the presence of a fluorosulfonyl group and a tert-butyl group, make it a versatile intermediate with broad applications in drug development. Ongoing research continues to uncover new potential uses for this compound, positioning it as a key player in the discovery and development of novel therapeutic agents.

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